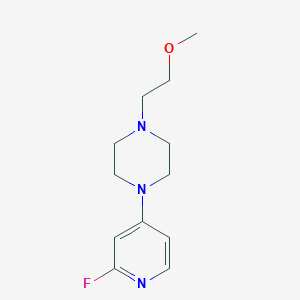

1-(2-Fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine

説明

BenchChem offers high-quality 1-(2-Fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(2-fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3O/c1-17-9-8-15-4-6-16(7-5-15)11-2-3-14-12(13)10-11/h2-3,10H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGIZVWKOGAIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-Fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a piperazine core substituted with a fluoropyridine and a methoxyethyl group. Its molecular formula is and it has a molecular weight of approximately 221.27 g/mol. The presence of the fluorine atom in the pyridine ring is significant for its biological activity, as halogenated compounds often exhibit enhanced pharmacological properties.

Research indicates that compounds similar to 1-(2-Fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine may act as Toll-like receptor (TLR) agonists. TLRs play a crucial role in the immune response by recognizing pathogens and activating immune cell signaling pathways. Specifically, TLR8 activation has been linked to the modulation of immune responses, making this compound a candidate for therapeutic applications in immunology .

Biological Activity Highlights

- Antiviral Activity : Studies have shown that piperazine derivatives can exhibit antiviral properties. For instance, compounds with similar structures have been reported to inhibit viral replication in vitro, suggesting potential applications in treating viral infections .

- Acaricidal Activity : Piperazine derivatives have also been explored for their acaricidal properties against pests such as Tetranychus urticae. The effectiveness of these compounds in pest control highlights their utility beyond human health applications .

- Cytotoxicity : Preliminary cytotoxicity assays indicate that 1-(2-Fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine may possess selective cytotoxic effects against certain cancer cell lines. This suggests further investigation into its potential as an anticancer agent is warranted.

Study 1: TLR8 Agonism

A recent study evaluated the agonistic effects of various piperazine derivatives on TLR8. The results demonstrated that 1-(2-Fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine significantly enhanced cytokine production in human peripheral blood mononuclear cells (PBMCs), indicating its potential use in immunotherapy .

Study 2: Antiviral Efficacy

In vitro assays conducted on influenza virus-infected cells showed that the compound reduced viral titers significantly compared to control groups. This antiviral activity was attributed to the compound's ability to modulate host immune responses and inhibit viral replication mechanisms .

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

| Compound Name | TLR8 Agonism | Antiviral Activity | Acaricidal Activity |

|---|---|---|---|

| 1-(2-Fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine | Yes | Yes | Yes |

| Piperazine Derivative A | Moderate | No | Yes |

| Piperazine Derivative B | Yes | Moderate | No |

科学的研究の応用

1-(2-Fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine is a chemical compound belonging to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms. It features a piperazine ring substituted with a 2-fluoropyridine moiety at one position and a 2-methoxyethyl group at another. The presence of these substituents imparts unique physical and chemical properties, making it of interest in various fields, particularly medicinal chemistry and drug development.

General Properties

The molecular formula for 1-(2-Fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine is C12H16FN3, with a molecular weight of approximately 225.27 g/mol. The reactivity of 1-(2-Fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine can be attributed to the functional groups present in its structure. The piperazine ring can undergo nucleophilic substitution reactions, while the fluoropyridine moiety can participate in electrophilic aromatic substitution reactions. Additionally, the methoxyethyl group can be involved in etherification or alkylation reactions, making the compound a versatile building block for synthesizing more complex molecules.

Applications

1-(2-Fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine has several notable applications, especially in medicinal chemistry. Research indicates that piperazine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. Specifically, 1-(2-Fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine has been studied for its potential effects on neurotransmitter receptors, particularly in relation to serotonin and dopamine pathways. It may act as an antagonist or agonist at specific receptor sites, influencing various neurological functions. The compound's biological activity is largely attributed to its ability to interact with key molecular targets within biological systems. Interaction studies have shown that 1-(2-Fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine can bind to various receptors and enzymes, modulating their activity. These studies are crucial for understanding the compound's mechanisms of action and potential therapeutic effects. For instance, it may influence serotonin receptor pathways, which are significant in treating mood disorders.

Structural Analogs

Several compounds share structural similarities with 1-(2-Fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride | Contains a fluoropyridine group at a different position | Different biological activity profile |

| N-(2-(6-[18F]fluoro)-pyridinyl)cyclohexanecarboxamide | Radiolabeled for imaging studies | Used in positron emission tomography (PET) |

| 1-(4-Fluorophenyl)piperazine dihydrochloride | Substituted with a fluorophenyl group | Variation in receptor binding affinity |

| The uniqueness of 1-(2-Fluoropyridin-4-yl)-4-(2-methoxyethyl)piperazine lies in its specific combination of substituents that impart distinct pharmacological properties compared to these similar compounds. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。